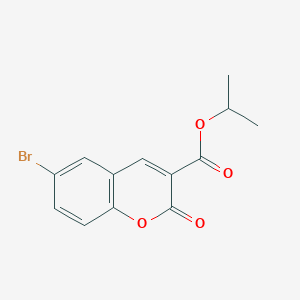

isopropyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

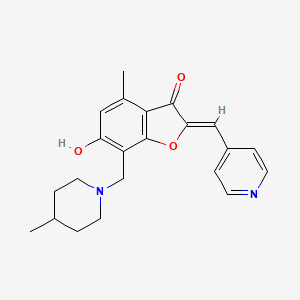

Isopropyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is an organic compound with the molecular formula C13H11BrO4 . It has an average mass of 311.128 Da and a monoisotopic mass of 309.984070 Da .

Synthesis Analysis

The synthesis of similar compounds, such as 6-bromo-2-oxo-2H-chromene-3-carbonitrile (BOCC), has been reported. It was found that CF3COOH catalyzes the Knoevenagel condensation reaction of 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate .Molecular Structure Analysis

The molecular structure of isopropyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is characterized by the presence of a chromene ring, a bromine atom, and an isopropyl group .科学研究应用

Antimicrobial Activity

Isopropyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has been investigated for its antimicrobial potential. Researchers have synthesized related compounds and evaluated their effectiveness against various microorganisms, including bacteria and fungi . Further studies could explore its mechanism of action and potential use in combating infections.

Supramolecular Chemistry and Crystal Structure

The compound’s crystal structure has been determined using single-crystal X-ray diffraction analysis. The asymmetric unit contains two identical molecules, A and B, with distinct crystallographic properties. The crystal packing is stabilized by C–H⋯N and C–H⋯O bonding, along with C–N⋯π and off-set π⋯π stacking interactions. Hirshfeld surface analysis provides insights into intermolecular interactions, and computational studies reveal interaction energies between molecular pairs . Understanding these interactions can guide the design of novel materials.

Green Synthesis

Researchers have developed a green synthesis method for 2-oxo-2H-chromene-3-carbonitriles, including isopropyl 6-bromo-2-oxo-2H-chromene-3-carboxylate. This one-pot approach involves reacting 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication. Green synthesis methods are environmentally friendly and economically viable .

Drug Development

Coumarins, including isopropyl 6-bromo-2-oxo-2H-chromene-3-carboxylate, have been used in traditional medicine and are found in various natural products. Their diverse biological activities make them attractive candidates for drug development. Investigating the compound’s pharmacological properties could lead to novel therapeutic agents .

Mechanical Behavior Prediction

Void analysis of the crystal structure provides insights into the compound’s mechanical behavior. Understanding its stability and response to external forces is crucial for practical applications, such as in materials science or pharmaceutical formulations .

Exploring Other Derivatives

Isopropyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is part of a broader family of coumarin derivatives. Researchers can explore related compounds with modifications to the chromene ring or side chains. These derivatives may exhibit different properties, such as anti-inflammatory, antitumor, or antioxidant activities .

属性

IUPAC Name |

propan-2-yl 6-bromo-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO4/c1-7(2)17-12(15)10-6-8-5-9(14)3-4-11(8)18-13(10)16/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPFZOGPAOLXBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

propan-2-yl 6-bromo-2-oxo-2H-chromene-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-[(2S)-2-(2-cyclopentylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2515951.png)

![(E)-methyl 3-methyl-2-((3-methylisoxazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2515952.png)

![5-{[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-2-methoxybenzamide](/img/structure/B2515953.png)

![4-[1-(5-Ethylfuran-2-carbonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2515959.png)

![N-[2-(adamantan-1-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B2515964.png)

![3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2515970.png)

![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2515971.png)